molecular formula C15H16N2O2 B4938209 2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide CAS No. 6072-91-9

2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

Cat. No.: B4938209
CAS No.: 6072-91-9
M. Wt: 256.30 g/mol
InChI Key: VMAAKCPPRJKVBY-UHFFFAOYSA-N
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Description

2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide is a heterocyclic compound with a unique structure that includes a pyrazine ring fused with a cyclopentane ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a substituted phenylhydrazine with a diketone, followed by cyclization and oxidation steps to form the desired pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or ar

Properties

IUPAC Name

2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-6-8-12(9-7-10)15-11(2)16(18)13-4-3-5-14(13)17(15)19/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAAKCPPRJKVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=C([N+]2=O)CCC3)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367438
Record name 2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6072-91-9
Record name 2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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